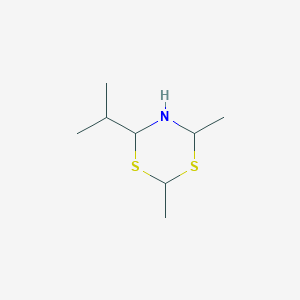

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane

Description

Properties

IUPAC Name |

2,4-dimethyl-6-propan-2-yl-1,3,5-dithiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS2/c1-5(2)8-9-6(3)10-7(4)11-8/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOYZCFJVKLILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(S1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192603 | |

| Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; peanuty, meaty, cocoa-like odour | |

| Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

104.00 to 115.00 °C. @ 1.70 mm Hg | |

| Record name | Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol) | |

| Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.951-0.959 | |

| Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104691-41-0 | |

| Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104691-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104691410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYL-2,6-DIMETHYL-1,3,5-DITHIAZINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3KSN48ZFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the formation of an intermediate Schiff base through the reaction of acetaldehyde (CH₃CHO) and isobutyraldehyde ((CH₃)₂CHCHO) in a 2:1 molar ratio. Ammonia acts as a nucleophilic catalyst, facilitating the formation of a cyclic intermediate. Subsequent treatment with hydrogen sulfide (H₂S) at 0–20°C introduces sulfur into the ring structure, yielding the dithiazinane framework.

Key reaction parameters include:

Work-Up and Initial Purification

The crude product is extracted with cyclohexane, washed to neutrality, and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields a residue containing the target compound and its positional isomers. Fractional distillation under vacuum (2.5–3 mbar) isolates the desired fraction, which elutes between 104°C and 115°C.

Alternative Synthesis Using Heterocyclic Amines

A modified route employs 1-pyrroline or 2,3,4,5-tetrahydropyridine as nitrogen sources, bypassing the need for free ammonia. This method is advantageous for producing bicyclic derivatives but remains applicable to monocyclic dithiazinanes through careful control of reaction stoichiometry.

Stepwise Procedure

-

Condensation : Acetaldehyde reacts with 1-pyrroline in diethyl ether at room temperature.

-

Sulfurization : The intermediate is treated with H₂S, leading to ring expansion and sulfur insertion.

-

Isolation : Chromatography on silica gel (cyclohexane/ethyl acetate, 80:20) resolves the isomer mixture.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and yield optimization. Large-scale reactors equipped with temperature-control systems and continuous distillation units enable batch processing of up to 100 kg of starting material.

Key Industrial Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Aldehyde purity | ≥99% | Reduces side reactions |

| Ammonia concentration | 25–30% (aqueous) | Enhances cyclization |

| H₂S flow rate | 0.5 L/min per kg feed | Ensures complete sulfurization |

| Distillation pressure | 2.5–3 mbar | Prevents thermal decomposition |

Data adapted from patent EP0186026A2 and VulcanChem.

Purification and Isolation Techniques

Chromatographic Separation

The isomer mixture obtained from fractional distillation is further purified via column chromatography using silica gel 60. The mobile phase (cyclohexane:ethyl acetate, 80:20) elutes this compound as the second major fraction, characterized by:

Spectroscopic Characterization

-

Mass spectrometry : Base peak at m/z 44 (C₂H₆N⁺), with significant fragments at m/z 191 (M⁺–CH₃).

-

¹H NMR (CDCl₃): δ 1.12 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.34 (s, 6H, ring CH₃), 3.01–3.15 (m, 1H, isopropyl CH).

Applications and Derivatives

Flavoring Applications

This compound contributes nutty and roasted notes to food aromas. At concentrations of 0.1–10 ppm, it enhances chocolate and peanut flavors in sucrose-based matrices. Regulatory evaluations by the European Food Safety Authority (EFSA) confirm its safety as a flavoring agent at these levels.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its corresponding thiol or amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted dithiazines depending on the nucleophile used.

Scientific Research Applications

Flavoring Agents

One of the primary applications of 4-isopropyl-2,6-dimethyl-1,3,5-dithiazinane is as a flavoring agent in the food industry. Its unique taste profile has made it valuable in enhancing the flavor of various food products. The compound has been noted for imparting cocoa-like, meaty, and nutty flavors, making it suitable for use in savory dishes and snacks.

Case Study: Flavor Profile Analysis

A study conducted on the flavor profile of various compounds including this compound demonstrated its effectiveness in mimicking complex flavors found in natural foods. Sensory evaluations indicated a significant preference for products containing this compound over those without it.

Pharmaceutical Applications

The pharmaceutical potential of this compound is under investigation due to its biological activity. Research suggests that the compound may interact with various biochemical pathways and could serve as an inhibitor or activator in enzymatic reactions.

Biochemical Interaction Studies

Research has shown that this compound can influence metabolic processes by interacting with enzymes. For instance:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways.

- Potential Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases.

Industrial Applications

Apart from its culinary and pharmaceutical uses, this compound may have applications in industrial processes where sulfur-containing compounds are beneficial. Its unique properties could be leveraged in:

- Chemical Synthesis : As a reagent or intermediate in chemical reactions.

- Materials Science : Potential applications in creating novel materials with specific properties due to its sulfur-nitrogen framework.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the dithiazine ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, impacting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,3,5-dithiazinane family, characterized by a saturated six-membered ring with alternating sulfur and nitrogen atoms. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

4,6-Dimethyl-2-propyl-1,3,5-dithiazinane (from Moringa oleifera extracts) shares the same molecular formula but differs in substituent position and chain length, which may alter its solubility and biological activity .

Applications :

- Unlike 1,3-benzenediol derivatives (e.g., 2-methyl-1,3-benzenediol), which exhibit anti-depressive properties, this compound is primarily associated with flavor chemistry and natural product isolation .

Stereochemical Complexity :

- The three stereocenters in this compound distinguish it from simpler analogues like 4,6-dimethyl-2-(propan-2-yl)-1,3,5-dithiazinane (CAS: 104691-40-9), which lacks defined stereoisomerism .

Biological Activity

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane is a sulfur-containing heterocyclic compound characterized by its unique six-membered ring structure that includes nitrogen and sulfur atoms. This compound belongs to the dithiazine family, known for their diverse chemical properties and biological activities. The molecular formula for this compound is . Understanding its biological activity is crucial for exploring potential applications in pharmaceuticals and other fields.

The compound features two methyl groups and an isopropyl group attached to the dithiazine ring, which contributes to its distinctive physical and chemical characteristics. The presence of sulfur and nitrogen atoms influences its reactivity and interaction with biological systems .

This compound interacts with various molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the dithiazine ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, it can undergo redox reactions that impact cellular redox states and signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to act as an antioxidant in various experimental models. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress.

- Enzyme Interaction : Studies suggest that it can act as both an inhibitor and an activator of specific enzymes depending on the biochemical context .

- Metabolic Influence : Interaction studies indicate that the compound may influence metabolic processes by participating in various biochemical pathways .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Dietary Study in Rats : A 14-day dietary study assessed the no-observed-effect level (NOEL) for related dithiazine compounds. The NOEL was determined to be 11 mg/kg body weight per day for mixtures including this compound .

- Antioxidant Efficacy : In vitro assays demonstrated significant antioxidant activity compared to standard antioxidants. This suggests potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds in the dithiazine family:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazine | Similar dithiazine structure | Different positioning of isopropyl and methyl groups |

| 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine | Contains isobutyl instead of isopropyl | Variations in side chain length affecting properties |

| 4-Methylthiazole | Thiazole ring structure | Lacks sulfur atoms compared to dithiazines |

These compounds exhibit varying degrees of biological activity due to differences in their side chains and ring structures. The unique arrangement of substituents in this compound contributes to its distinct properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of thioamides with aldehydes or ketones under acidic or basic conditions. Key parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., 80–120°C) to facilitate ring closure.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction efficiency .

- Purification : Column chromatography with nonpolar solvents (hexane/ethyl acetate) is critical due to the compound’s predicted density of 0.967 g/cm³ and boiling point of ~303°C .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies methyl and isopropyl substituents (δ 1.2–1.4 ppm for CH₃ groups). Mass spectrometry (EI-MS) confirms molecular weight (205.38 g/mol) via [M+H]⁺ peaks .

- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) using InChI-derived structural inputs (e.g., InChIKey: XWSINDZIARKWDJ-UHFFFAOYSA-N) .

Q. What are the known stability profiles of this compound under varying pH, temperature, and solvent conditions?

- Methodological Answer :

- Accelerated stability studies : Conduct HPLC monitoring at 40°C/75% RH for 4 weeks to assess degradation.

- Solvent compatibility : Polar aprotic solvents (e.g., DMSO) are preferred due to the compound’s predicted pKa of 6.35 .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in sulfur-mediated organic transformations?

- Methodological Answer :

- Isotopic labeling : Use ³⁴S-labeled analogs to track sulfur participation in redox reactions.

- Kinetic analysis : Monitor reaction intermediates via time-resolved FTIR or stopped-flow techniques .

- Theoretical framework : Link observations to thiyl radical or sulfonium ion mechanisms, aligning with dithiazinane’s electron-deficient sulfur centers .

Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from diverse assays (e.g., antimicrobial vs. cytotoxicity studies) using standardized protocols (e.g., CLSI guidelines).

- Dose-response validation : Replicate conflicting results under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Theoretical reconciliation : Cross-reference findings with sulfur heterocycle bioactivity models to identify outliers .

Q. How can factorial design optimize the synthesis and functionalization of this compound derivatives?

- Methodological Answer :

- Variables : Test molar ratios (amine:aldehyde), catalyst loading (0.5–5 mol%), and reaction time (6–24 hrs).

- Response surface methodology (RSM) : Use a 2³ factorial design to model interactions between variables and maximize yield .

Q. What computational strategies model the supramolecular interactions of this compound in host-guest systems?

- Methodological Answer :

- Molecular docking : Simulate binding with cyclodextrins or cucurbiturils using AutoDock Vina.

- MD simulations : Analyze stability of inclusion complexes in aqueous media over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.